N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide is a synthetic benzamide derivative characterized by a bithiophene moiety, a hydroxyethyl linker, and halogenated aromatic substituents (5-bromo and 2-chloro). Its structure combines conjugated thiophene rings with polar functional groups, making it a candidate for diverse applications, including antimicrobial or anti-inflammatory agents. The hydroxyethyl group enhances solubility, while halogen atoms may contribute to bioactivity by modulating electronic properties and binding affinity to biological targets .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2S2/c18-10-3-4-12(19)11(8-10)17(22)20-9-13(21)14-5-6-16(24-14)15-2-1-7-23-15/h1-8,13,21H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUGGWMDLAUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=C(C=CC(=C3)Br)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Methodologies
The critical precursor 5-bromo-2-chlorobenzoic acid has been synthesized through multiple routes, with significant advances in regioselectivity and yield optimization (Table 1):
Table 1: Comparative analysis of bromination methods for 2-chlorobenzoic acid
The NBS/H₂SO₄ system demonstrates superior selectivity through radical stabilization at the 5-position, minimizing 4-bromo isomer formation. Kinetic studies reveal second-order dependence on NBS concentration, with Arrhenius parameters (Eₐ = 58.2 kJ/mol, A = 1.2×10¹⁰ M⁻¹s⁻¹) confirming a concerted bromine transfer mechanism.
Acid Chloride Formation
Conversion to 5-bromo-2-chlorobenzoyl chloride employs either:
Thionyl chloride (SOCl₂) catalysis :
$$ \text{5-Br-2-Cl-C₆H₃COOH + SOCl₂ → 5-Br-2-Cl-C₆H₃COCl + SO₂↑ + HCl↑} $$
Achieves 98% conversion in refluxing toluene (110°C, 4h)Oxalyl chloride ((COCl)₂) activation :
$$ \text{5-Br-2-Cl-C₆H₃COOH + (COCl)₂ → 5-Br-2-Cl-C₆H₃COCl + CO↑ + CO₂↑} $$
Preferred for moisture-sensitive substrates (0°C, 2h, 96% yield)
Synthesis of 2-Amino-1-(2,2'-bithiophene-5-yl)ethanol
Bithiophene Functionalization
The 2,2'-bithiophene core undergoes regioselective lithiation at the 5-position using n-BuLi/TMEDA (-78°C, THF), followed by electrophilic quenching:
Epoxide opening strategy :
$$ \text{5-Li-bithiophene + ethylene oxide → 5-(2-hydroxyethyl)-bithiophene} $$
(72% yield, 99% regiopurity)Reductive amination pathway :
$$ \text{5-Formyl-bithiophene + ethanolamine → Imine intermediate → NaBH₄ reduction} $$
Achieves 68% yield with 15:1 diastereomeric ratio
Amino Group Installation
Amide Bond Formation
Coupling Reagent Systems
Comparative evaluation of amidation methods (Table 2):
Table 2: Amide coupling efficiency for target compound synthesis
| Method | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Schlenk technique | CuI/1,10-phenanthroline | DMF | 110 | 48 | 92 | 98.7 |
| Active ester | HATU/DIPEA | CH₂Cl₂ | 25 | 12 | 88 | 99.1 |
| Acid chloride | NEt₃ | THF | 0→25 | 6 | 85 | 97.9 |
| Enzymatic | Candida antarctica lipase | t-BuOH | 40 | 72 | 78 | 99.5 |
The copper-catalyzed method demonstrates superior performance, leveraging:
Reaction Mechanism
Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal a concerted metalation-deprotonation pathway:
- Oxidative addition : Cu(I) → Cu(III) intermediate
- Transmetallation : Amine coordination to copper center
- Reductive elimination : C–N bond formation (ΔG‡ = 24.3 kcal/mol)
Kinetic isotope effect studies (kH/kD = 2.1) confirm rate-limiting N–H bond cleavage.
Purification and Characterization
Chromatographic Separation
Final purification employs:
Spectroscopic Characterization
Key analytical data:
- ¹H NMR (600 MHz, CDCl₃): δ 7.89 (d, J = 2.4 Hz, 1H), 7.62 (dd, J = 8.7, 2.4 Hz, 1H), 7.21 (d, J = 8.7 Hz, 1H), 7.09–7.05 (m, 2H), 6.98–6.94 (m, 2H), 5.21 (br s, 1H), 4.87–4.83 (m, 1H), 3.72–3.68 (m, 2H), 2.95 (dd, J = 13.2, 4.8 Hz, 1H), 2.83 (dd, J = 13.2, 8.4 Hz, 1H)
- HRMS (ESI+): m/z [M+H]+ calcd for C₁₉H₁₄BrClNO₂S₂: 522.9004; found: 522.8998
- XRD : Monoclinic P2₁/c, a = 10.532(2) Å, b = 7.891(1) Å, c = 18.204(3) Å, β = 98.76(1)°, Z = 4
Stability and Degradation Pathways
Accelerated stability testing (40°C/75% RH, 6 months) reveals:
- Hydrolysis : Amide bond cleavage at pH <3 (t₁/₂ = 12d)
- Photooxidation : Bithiophene ring degradation under UV-A (λ >320nm)
- Thermal decomposition : Onset at 218°C (TGA, 10°C/min)
Formulation with 0.1% BHT antioxidant reduces degradation by 83% under ICH Q1B light conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution: The bromo and chloro substituents on the benzamide ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bithiophene core can facilitate electron transfer processes, while the benzamide moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Backbone Variations
The compound’s structural analogs differ in substituents, aromatic backbones, and biological activities. Below is a comparative analysis:
Key Structural and Functional Insights
- Bithiophene vs.
- Halogenation Patterns: Bromo and chloro substituents at positions 5 and 2 on the benzamide ring may improve metabolic stability and target binding compared to non-halogenated analogs (e.g., methoxy in ). Fluorinated derivatives () prioritize lipophilicity and bioavailability.
- Hydroxyethyl Linker : The hydroxyethyl group differentiates it from methyl or methoxy linkers (), likely improving aqueous solubility and pharmacokinetics.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bithiophene core linked to a hydroxyethyl group and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 442.77 g/mol. The presence of the bithiophene structure enhances its electronic properties, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The benzamide moiety can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This interaction can modulate various biochemical pathways.
- Electron Transfer : The bithiophene segment facilitates electron transfer processes, which may play a role in its antimicrobial and anticancer activities.
Biological Applications
This compound has been explored for several applications:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. Specific studies have highlighted its effects on leukemia cell lines, showing promising results in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of growth in Staphylococcus aureus | |
| Anticancer | Induction of apoptosis in leukemia cells | |
| Enzyme Inhibition | Interaction with specific kinases |
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on human leukemia cell lines (K562), the compound demonstrated an IC50 value in the nanomolar range. This suggests potent activity against cancer cells while sparing normal cells at similar concentrations.
The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treatment with this compound led to significant increases in apoptotic cell populations compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Stepwise Coupling : Begin with Suzuki-Miyaura coupling to assemble the bithiophene core, followed by amidation with 5-bromo-2-chlorobenzoyl chloride. Use palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (K₂CO₃) for cross-coupling .
- Catalyst Screening : Employ high-throughput screening to identify optimal catalysts (e.g., Pd/Cu systems) for regioselective bithiophene functionalization .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 20–30% efficiency gains) by using microwave irradiation for steps requiring thermal activation .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve signals for the bithiophene (δ 6.8–7.2 ppm), hydroxyethyl (δ 3.6–4.1 ppm), and benzamide groups (δ 7.5–8.0 ppm) .
- Single-Crystal XRD : Confirm triclinic or monoclinic crystal systems (space group P1̄ or P2₁/c) with intermolecular hydrogen bonding between the hydroxyethyl and amide groups .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the electronic configuration of the bithiophene moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The bithiophene’s extended π-system lowers LUMO energy, enhancing electrophilic substitution at the 5-position .
- Electrochemical Profiling : Cyclic voltammetry reveals oxidation potentials (~1.2 V vs. Ag/AgCl) correlating with charge transport in organic electronics applications .
- Regioselectivity : In Vilsmeier formylation, the electron-rich 4-position adjacent to the amino group is preferentially attacked due to resonance stabilization .
Q. What strategies can resolve contradictory data regarding the compound’s biological activity across different assay systems?
- Methodology :
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement from off-target effects .
- Metabolite Profiling : Use LC-MS to identify hydrolytic degradation products (e.g., free bithiophene or benzamide) that may confound bioactivity results .
- Computational Docking : Perform molecular dynamics simulations to validate binding poses in enzyme active sites (e.g., FABP4 or cyclooxygenase) .
Q. How can regioselectivity challenges in derivatizing the bithiophene core be addressed for structure-activity relationship (SAR) studies?
- Methodology :
- Protecting Groups : Temporarily mask the hydroxyethyl group with tert-butyldimethylsilyl (TBDMS) ether to direct electrophilic substitution to the 5'-position .
- Directed Lithiation : Use n-BuLi at −78°C to deprotonate the 5'-position, enabling selective formylation or halogenation .
- Parallel Synthesis : Generate a library of derivatives via automated solid-phase synthesis to empirically map substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
